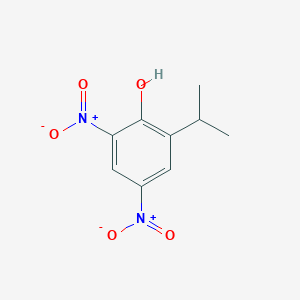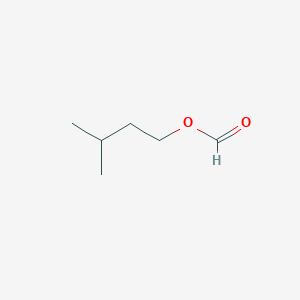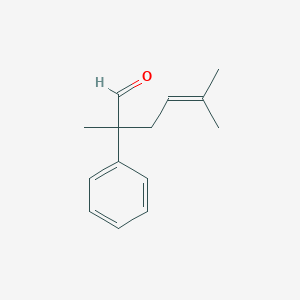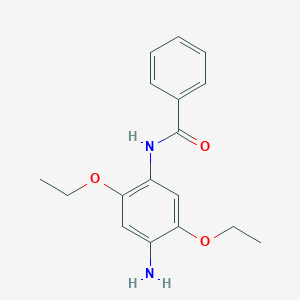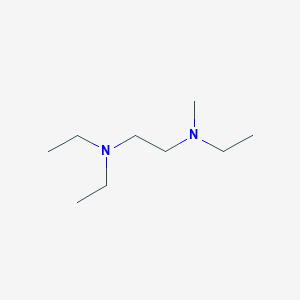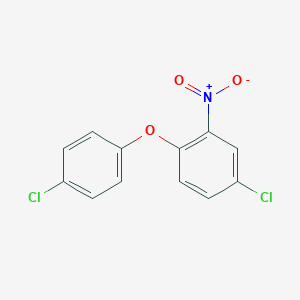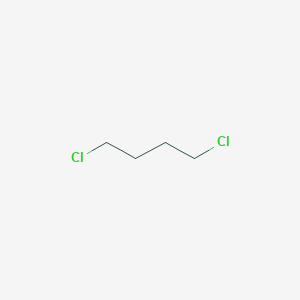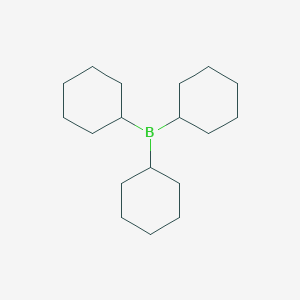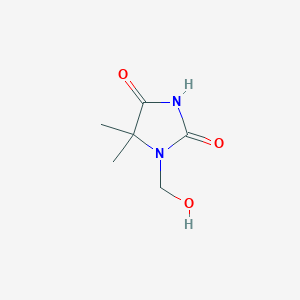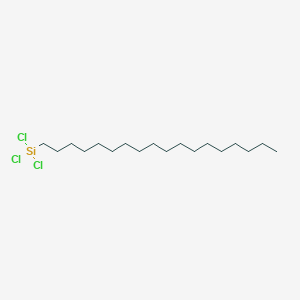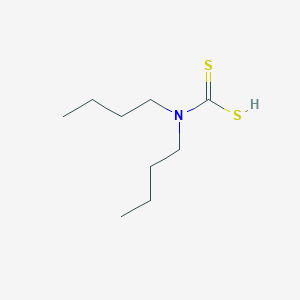
二丁基二硫代氨基甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyldithiocarbamic acid (DBDTC) is a chemical compound that is widely used in scientific research as a chelating agent and a ligand for metal ions. It is a yellowish-green powder that is soluble in organic solvents and is commonly used in the synthesis of metal complexes. The following paper will explore the synthesis method of DBDTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
金属螯合物的气相色谱:二丁基二硫代氨基甲酸因其在毛细管气相色谱中的应用而受到研究,特别是用于测定样品中的痕量金属。发现二丁基二硫代氨基甲酸的金属螯合物具有适合于50-1000 ng范围内的气相色谱测定的热行为,表明其具有精确痕量金属分析的潜力 (Riekkola,1982).
了解γ-氨基丁酸:虽然不是直接关于二丁基二硫代氨基甲酸,但研究论文已经广泛研究了γ-氨基丁酸(GABA),一种相关的化合物,及其各种生理功能和对代谢紊乱的影响。这包括对其作为神经递质的作用及其在不同疾病中的治疗潜力的见解 (Diana等人,2014),(Li等人,2016).
GABA的生产和应用:各种研究集中于GABA的生产,GABA与二丁基二硫代氨基甲酸在生物化学上相关。例如,关于从乳酸菌中生产GABA的研究突出了产生富含GABA的功能性食品及其健康益处的潜力 (Cui等人,2020).
GABA在疾病状态中:与二丁基二硫代氨基甲酸密切相关的GABA已被研究用于哮喘、阿尔茨海默病和自身免疫性疾病等疾病的背景下。这些研究提供了关于GABA能系统和信号传导如何参与这些疾病的发病机制和潜在治疗的见解 (Xiang等人,2007),(Govindpani等人,2017),(Prud’homme等人,2015).
属性
CAS 编号 |
150-11-8 |
|---|---|
产品名称 |
Dibutyldithiocarbamic acid |
分子式 |
C9H19NS2 |
分子量 |
205.4 g/mol |
IUPAC 名称 |
dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12) |
InChI 键 |
SZRLKIKBPASKQH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S |
规范 SMILES |
CCCCN(CCCC)C(=S)S |
其他 CAS 编号 |
22914-74-5 150-11-8 |
同义词 |
Dibutyldithiocarbamic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

